4-(3-{[N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-fluorophenyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid
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Overview
Description
4-(3-{[(Z)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-(4-FLUOROPHENYL)CARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID is a complex organic compound known for its potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzodioxole moiety, a fluorophenyl group, and a pyrrolidinyl benzoic acid structure, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[(Z)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-(4-FLUOROPHENYL)CARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID typically involves multi-step organic reactionsThe final steps involve the formation of the carbamimidoyl and pyrrolidinyl benzoic acid moieties under controlled conditions, often using catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities while maintaining consistent quality. The use of advanced purification methods, such as chromatography and crystallization, is essential to achieve the desired purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(3-{[(Z)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-(4-FLUOROPHENYL)CARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamimidoyl group, converting it to amines or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzodioxole and fluorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce new functional groups, enhancing the compound’s properties for specific applications .
Scientific Research Applications
4-(3-{[(Z)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-(4-FLUOROPHENYL)CARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a therapeutic agent due to its unique structural features.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-(3-{[(Z)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-(4-FLUOROPHENYL)CARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s benzodioxole and fluorophenyl groups can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cancer cell proliferation, reduction of inflammation, or antimicrobial effects, depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-2-propanol
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
Uniqueness
Compared to similar compounds, 4-(3-{[(Z)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-(4-FLUOROPHENYL)CARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its binding affinity to molecular targets, while the carbamimidoyl and pyrrolidinyl benzoic acid moieties contribute to its stability and solubility.
Properties
Molecular Formula |
C26H20FN3O6S |
---|---|
Molecular Weight |
521.5 g/mol |
IUPAC Name |
4-[3-[N'-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C26H20FN3O6S/c27-17-4-6-18(7-5-17)29-26(28-13-15-1-10-20-21(11-15)36-14-35-20)37-22-12-23(31)30(24(22)32)19-8-2-16(3-9-19)25(33)34/h1-11,22H,12-14H2,(H,28,29)(H,33,34) |
InChI Key |
ZRCYCSUOIULTQF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)SC(=NCC3=CC4=C(C=C3)OCO4)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
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